molecular formula C11H13F3N2O3 B2572001 1-(2,4-Dimethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea CAS No. 1708542-90-8

1-(2,4-Dimethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea

Cat. No.: B2572001
CAS No.: 1708542-90-8
M. Wt: 278.231
InChI Key: TVMMQQXCIKMXIC-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea, also known as DMTFU, is a chemical compound that has gained attention in scientific research due to its unique properties. DMTFU has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Crystal Structure and Molecular Interactions

Research on compounds similar to 1-(2,4-Dimethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea often centers on understanding their crystal structure and molecular interactions. For instance, studies have elucidated the crystal structures of related benzoylphenylurea insecticides, revealing significant insights into their molecular conformations and intermolecular hydrogen bonding patterns. These findings are critical for designing compounds with desired physical and chemical properties (Seonghwa Cho et al., 2015).

Synthesis and Chemical Reactions

The synthesis and reactivity of urea derivatives, including those structurally related to this compound, have been explored extensively. Research indicates that specific urea compounds can act as carbonyl dication equivalents in organometallic addition reactions, leading to the synthesis of unsymmetrical ketones, which are valuable in various chemical synthesis applications (W. L. Whipple & H. Reich, 1991).

Corrosion Inhibition

Urea derivatives have been investigated for their role in corrosion inhibition, particularly for protecting metals in acidic environments. The efficiency of triazinyl urea derivatives in inhibiting corrosion on mild steel surfaces in acidic solutions highlights the potential of urea compounds in industrial applications where corrosion resistance is crucial (B. Mistry et al., 2011).

Organic Catalysis

The utilization of urea compounds in catalysis, particularly in facilitating Michael addition reactions, demonstrates their versatility as organocatalysts. This application is significant in organic synthesis, where efficient and selective catalysis is needed (M. Bera et al., 2015).

Anion Binding and Sensing

Urea-based ligands have been shown to bind selectively to anions, a property that can be exploited in the design of sensors and extraction materials. Such compounds can form complexes with various anions, highlighting their potential in environmental monitoring and remediation (Biao Wu et al., 2007).

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O3/c1-18-7-3-4-8(9(5-7)19-2)16-10(17)15-6-11(12,13)14/h3-5H,6H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMMQQXCIKMXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCC(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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